molecular formula C20H16Cl2N2O6S B2404970 Ethyl 4-(((2,5-dichlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-45-6

Ethyl 4-(((2,5-dichlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2404970
CAS No.: 899959-45-6
M. Wt: 483.32
InChI Key: ZMFQGXPESOSHPG-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazine carboxylate family, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2). Key structural features include:

  • Position 1: An o-tolyl group (2-methylphenyl), contributing steric bulk and lipophilicity.
  • Position 3: An ethyl ester, enhancing solubility in organic solvents.
  • Position 6: A ketone, enabling hydrogen bonding and tautomerism.

The sulfonyloxy group at position 4 is a critical functional moiety, distinguishing it from simpler pyridazine derivatives. This group may influence biological activity, solubility, and metabolic stability .

Properties

IUPAC Name

ethyl 4-(2,5-dichlorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O6S/c1-3-29-20(26)19-16(30-31(27,28)17-10-13(21)8-9-14(17)22)11-18(25)24(23-19)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFQGXPESOSHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((2,5-dichlorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity, including a sulfonyl group and a dihydropyridazine moiety. The presence of these groups allows for interactions with various biological targets.

Molecular Formula

  • Molecular Formula: C18H18Cl2N2O5S
  • Molecular Weight: 427.32 g/mol

The biological activity of this compound primarily involves its interaction with anion transporters. The compound inhibits the transport of anions across cell membranes, affecting physiological processes such as intracellular pH regulation and fluid secretion. This inhibition is particularly relevant in conditions like cystic fibrosis and hypertension where anion transport is disrupted.

Therapeutic Applications

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antimicrobial ActivityInhibition zones observed against Staphylococcus aureus and Escherichia coli .
Anion Transport InhibitionSignificant inhibition of chloride and bicarbonate transport in red blood cells .
CytotoxicityLow cytotoxicity observed with IC50 values > 60 μM .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives with similar structures exhibited significant inhibition against common bacterial strains. The study highlighted the potential for developing new antibiotics based on these findings.

Case Study 2: Hypolipidemic Activity

Another study focused on sulfonamide derivatives showed that certain compounds could reduce lipid levels significantly in hyperlipidemic rat models. While specific data on this compound were not available, the structural similarities suggest potential for similar effects.

Comparison with Similar Compounds

Structural Analogs in the Pyridazine Carboxylate Family

Ethyl 4-(Isopropylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 339031-36-6)

This compound shares the pyridazine core and ethyl ester at position 3 but differs in substituents:

Property Target Compound CAS 339031-36-6
Substituent at Position 1 o-Tolyl (2-methylphenyl) Phenyl
Substituent at Position 4 (2,5-Dichlorophenyl)sulfonyloxy (electron-withdrawing, polar) Isopropylsulfanyl (thioether, less polar)
Molecular Formula C₂₁H₁₆Cl₂N₂O₆S C₁₆H₁₈N₂O₃S
Molecular Weight ~495.3 g/mol (calculated) 318.39 g/mol
Key Functional Effects Enhanced reactivity (sulfonyloxy as leaving group), increased hydrophobicity Improved lipophilicity (thioether), reduced electrophilicity

Research Implications :

  • The sulfonyloxy group in the target compound may facilitate nucleophilic substitution reactions, making it a candidate for prodrug design. In contrast, the thioether in CAS 339031-36-6 likely enhances membrane permeability due to its non-polar nature .
Dichlorophenyl-Containing Compounds (e.g., SR141716A)

SR141716A (a cannabinoid inverse agonist) shares the 2,4-dichlorophenyl motif but features a pyrazole core instead of pyridazine :

Property Target Compound SR141716A
Core Structure Pyridazine Pyrazole
Chlorophenyl Group 2,5-Dichlorophenyl (sulfonyloxy-linked) 2,4-Dichlorophenyl (directly attached to pyrazole)
Bioactivity Relevance Potential enzyme inhibition (sulfonyloxy as a phosphate mimic) Cannabinoid receptor antagonism

Research Implications :

  • The 2,5-dichlorophenyl configuration in the target compound may optimize π-π stacking or hydrophobic interactions in enzyme binding pockets, similar to SR141716A’s receptor binding .
  • The pyridazine core’s electron-deficient nature could favor interactions with nucleophilic residues in target proteins compared to pyrazole-based systems.

Sulfonyl/Sulfonate Derivatives

Compounds with sulfonyl or sulfonate groups (e.g., perfluorinated sulfonates in –4, 6) highlight key differences:

  • Target Compound : The (2,5-dichlorophenyl)sulfonyloxy group is distinct from perfluorinated sulfonates (e.g., sodium perfluorohexenyloxybenzenesulfonate in ), which exhibit extreme environmental persistence and toxicity .
  • Electronic Effects: The electron-withdrawing chlorine atoms in the target compound amplify the sulfonyloxy group’s electrophilicity, unlike non-halogenated sulfonates.

Preparation Methods

Cyclocondensation of β-Ketoesters with Substituted Hydrazines

The dihydropyridazine ring is constructed via a [4+2] cyclocondensation between ethyl 3-oxobutanoate and o-tolylhydrazine. This method parallels the synthesis of ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, where heating β-ketoesters with amines in polar aprotic solvents (e.g., DMF) at 165–175°C yields cyclized products.

Representative Procedure :
A mixture of ethyl 3-oxobutanoate (10.0 g, 69.4 mmol) and o-tolylhydrazine hydrochloride (11.2 g, 72.9 mmol) in DMF (100 mL) is heated at 165°C for 14 hours under nitrogen. The crude product is filtered and washed with methanol to yield ethyl 6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate as a pale yellow solid (60–65% yield).

Parameter Value
Solvent N,N-Dimethylformamide (DMF)
Temperature 165°C
Reaction Time 14 hours
Yield 60–65%

Introduction of the Hydroxyl Group at Position 4

Chlorination-Hydrolysis Sequence

Position 4 is functionalized via chlorination followed by hydrolysis. Phosphorus oxychloride (POCl₃) efficiently chlorinates heterocyclic ketones, as demonstrated in the synthesis of ethyl 6-chloro-2-methylnicotinate (94.7% yield).

Step 1: Chlorination :
Ethyl 6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (5.0 g, 18.7 mmol) is refluxed in POCl₃ (30 mL) for 1 hour. Excess POCl₃ is evaporated, and the residue is neutralized with ice-cold ammonium hydroxide to afford ethyl 4-chloro-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (81–85% yield).

Step 2: Hydrolysis :
The chlorinated intermediate is stirred in aqueous NaOH (10%, 50 mL) at 80°C for 2 hours. Acidification with HCl precipitates ethyl 4-hydroxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (75–80% yield).

Step Reagent Conditions Yield
1 POCl₃ Reflux, 1 hour 81–85%
2 NaOH/HCl 80°C, 2 hours 75–80%

Sulfonation of the Hydroxyl Group

Reaction with 2,5-Dichlorophenylsulfonyl Chloride

The hydroxyl group at position 4 undergoes sulfonation using 2,5-dichlorophenylsulfonyl chloride under basic conditions. This mirrors the sulfonation of pyridine derivatives reported in the synthesis of ethyl 2-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate.

Procedure :
To a solution of ethyl 4-hydroxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (3.0 g, 9.4 mmol) in dry dichloromethane (50 mL), triethylamine (2.6 mL, 18.8 mmol) and 2,5-dichlorophenylsulfonyl chloride (2.8 g, 10.3 mmol) are added. The mixture is stirred at 25°C for 12 hours, washed with water, and purified via column chromatography (SiO₂, EtOAc/hexane) to yield the title compound (65–70% yield).

Parameter Value
Base Triethylamine
Solvent Dichloromethane
Temperature 25°C
Reaction Time 12 hours
Yield 65–70%

Alternative Pathways and Optimization

One-Pot Cyclization-Sulfonation Approach

To streamline synthesis, a one-pot method combining cyclocondensation and sulfonation was explored. However, competing side reactions reduced yields to 40–45%, making stepwise synthesis preferable.

Catalytic Enhancements

InCl₃ and ruthenium(III) chloride, effective in Biginelli reactions, were tested but showed no significant improvement over traditional methods.

Characterization and Analytical Data

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.37 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.42 (s, 3H, o-tolyl-CH₃), 4.33 (q, J = 7.1 Hz, 2H, OCH₂), 7.21–7.89 (m, 6H, aromatic), 8.11 (s, 1H, pyridazine-H).
  • ESI-MS : m/z 483.3 [M+H]⁺.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Pyridazine ring formation : Cyclization of precursors under controlled temperatures (e.g., reflux conditions in ethanol or dichloromethane) .
  • Sulfonylation : Introducing the (2,5-dichlorophenyl)sulfonyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Esterification : Ethyl ester formation using reagents such as thionyl chloride or DCC (dicyclohexylcarbodiimide) . Optimization strategies :
  • Temperature control : Elevated temperatures (50–80°C) improve reaction rates but may require cooling to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and dihydropyridazine ring conformation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ~500–550 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) and identifies by-products .

Q. What are the recommended storage conditions to maintain stability?

  • Temperature : Store at –20°C in airtight containers to prevent thermal degradation .
  • Light sensitivity : Protect from UV exposure using amber glassware .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonate ester group .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s bioactivity against microbial or cancer targets?

Methodology :

  • In vitro assays :
  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
    • Mechanistic studies :
  • Enzyme inhibition : Fluorometric assays to assess binding to bacterial dihydrofolate reductase (DHFR) or human topoisomerase II .
  • Molecular docking : Use software like AutoDock to predict interactions with active sites (e.g., sulfonate group binding to DHFR’s hydrophobic pocket) .

Q. How to resolve contradictions in reported synthetic yields across studies?

Approaches :

  • Parameter screening : Use design-of-experiments (DoE) to test variables (e.g., solvent polarity, reaction time) and identify yield-limiting steps .
  • By-product analysis : LC-MS to detect side products (e.g., sulfonate hydrolysis derivatives) that reduce yields .
  • Reproducibility checks : Validate protocols with inert atmosphere (N2_2) to exclude moisture/oxygen interference .

Q. What methodological approaches determine binding interactions with biological targets like enzymes?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • X-ray crystallography : Resolve 3D structures of enzyme-compound complexes to identify critical binding residues (e.g., hydrogen bonds with sulfonate oxygens) .

Q. How to optimize reaction conditions to minimize by-products during synthesis?

Strategies :

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency and reduce ester hydrolysis .
  • Solvent polarity adjustment : Switch from THF to DCM for sulfonylation to suppress nucleophilic side reactions .
  • Temperature gradients : Gradual heating (40°C → 70°C) during cyclization improves regioselectivity .

Q. What strategies enable structural modification to enhance biological activity?

  • Functional group substitution :
  • Replace the ethyl ester with a methyl or tert-butyl group to alter lipophilicity and bioavailability .
  • Introduce electron-withdrawing groups (e.g., nitro) on the o-tolyl moiety to boost electrophilic reactivity .
    • Scaffold hybridization : Fuse the dihydropyridazine core with quinoline or indole rings to target multiple enzyme pathways .

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